molecular formula C13H28O3 B14424430 Acetic acid;8-methyldecan-1-ol CAS No. 83375-82-0

Acetic acid;8-methyldecan-1-ol

Katalognummer: B14424430
CAS-Nummer: 83375-82-0
Molekulargewicht: 232.36 g/mol
InChI-Schlüssel: GYTSSRPPEVEIKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;8-methyldecan-1-ol is a chemical compound that combines the properties of acetic acid and 8-methyldecan-1-ol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar 8-methyldecan-1-ol is an alcohol with a long carbon chain and a hydroxyl group at the end

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-methyldecan-1-ol typically involves the esterification reaction between acetic acid and 8-methyldecan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:

CH3COOH+CH3(CH2)7CH(CH3)CH2OHCH3COOCH3(CH2)7CH(CH3)CH2+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_3(\text{CH}_2)_7\text{CH}(\text{CH}_3)\text{CH}_2 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)7​CH(CH3​)CH2​OH→CH3​COOCH3​(CH2​)7​CH(CH3​)CH2​+H2​O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The esterification process may also involve the use of catalysts and solvents to enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;8-methyldecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;8-methyldecan-1-ol has various applications in scientific research, including:

Wirkmechanismus

The mechanism of action of acetic acid;8-methyldecan-1-ol involves its interaction with cellular components and biochemical pathways. The ester group can be hydrolyzed to release acetic acid and 8-methyldecan-1-ol, which can then interact with various molecular targets. Acetic acid can modulate metabolic pathways, while 8-methyldecan-1-ol can affect membrane integrity and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

83375-82-0

Molekularformel

C13H28O3

Molekulargewicht

232.36 g/mol

IUPAC-Name

acetic acid;8-methyldecan-1-ol

InChI

InChI=1S/C11H24O.C2H4O2/c1-3-11(2)9-7-5-4-6-8-10-12;1-2(3)4/h11-12H,3-10H2,1-2H3;1H3,(H,3,4)

InChI-Schlüssel

GYTSSRPPEVEIKI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CCCCCCCO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.